molecular formula C21H30O3 B026278 12alpha-Hydroxyprogesterone CAS No. 19897-02-0

12alpha-Hydroxyprogesterone

Cat. No. B026278
CAS RN: 19897-02-0
M. Wt: 330.5 g/mol
InChI Key: GBYPMNXBNFQGAV-GCOKGBOCSA-N
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Description

Molecular Structure Analysis

The IUPAC name for 12alpha-Hydroxyprogesterone is (8R,9S,10R,12S,13S,14S,17S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

12alpha-Hydroxyprogesterone has a molecular formula of C21H30O3 and a molecular weight of 330.5 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Pregnancy-induced Hypertension Treatment : Progestogens, including compounds related to 12alpha-Hydroxyprogesterone, have been used in the treatment and prevention of pregnancy-induced hypertension, such as preeclampsia (Sammour, El-kabarity, Fawzy, & Schindler, 2005).

  • Inhibiting Ovulation : 6alpha-methyl-17alpha-hydroxyprogesterone acetate, a derivative, has been shown to inhibit ovulation and conditions leading to mating in rabbits, displaying antiestrogenic activity (Sala, Camerino, & Cavallero, 1958).

  • Preventing Preterm Birth : 17alpha-hydroxyprogesterone caproate, a closely related compound, has demonstrated effectiveness in reducing preterm delivery rates in women at high risk of preterm labor (Meis & Connors, 2004).

  • Risks and Benefits in Pregnancy : While there are applications in preventing early abortion, 17alpha-hydroxyprogesterone caproate also has potential teratogenic, carcinogenic, and other adverse effects (Kohrman, Jones, & Bern, 1976).

  • Controversy Over Efficacy : Despite some evidence of efficacy, a critical analysis of reports suggests that treatments with compounds like 17alpha-hydroxyprogesterone do not convincingly reduce preterm birth in women at risk of spontaneous preterm labor (Keirse, 2004).

  • Quantitative Analysis in Serum : The LC-MS/MS method offers accurate quantitation of 17alpha-hydroxyprogesterone in serum, providing valuable data for patients with normal and elevated levels (Etter, Eichhorst, & Lehotay, 2006).

  • Influence on Estriol during Pregnancy : Treatment with 17alpha-hydroxyprogesterone caproate affects the trajectory of estriol in the second half of pregnancy, indicating its influence on the fetoplacental unit (Klebanoff et al., 2008).

  • Antiovulatory Effects : Compounds like lynestrenol and MK 665 inhibit the conversion of progesterone to 17alpha-hydroxyprogesterone in human testes, showing antiovulatory effects (Balatti, Claret, & Rosner, 1967).

  • Microbial Hydroxylation : Fungi like Cephalosporium aphidicola can hydroxylate progesterone, producing metabolites including 12 beta, 17 alpha-dihydroxy-progesterone (Farooq, Hanson, & Iqbal, 1994).

Future Directions

The U.S. Food and Drug Administration (FDA) made a decision on April 6, 2023, to withdraw approval of Makena and its generics (17-alpha hydroxyprogesterone caproate [17-OHPC]). This decision significantly impacts the access to and availability of 17-OHPC for the prevention of preterm birth . Whether this intervention would be useful in a subset of people requires future study .

properties

IUPAC Name

(8R,9S,10R,12S,13S,14S,17S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYPMNXBNFQGAV-GCOKGBOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941771
Record name 12-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12alpha-Hydroxyprogesterone

CAS RN

19897-02-0
Record name (12α)-12-Hydroxypregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19897-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12alpha-Hydroxyprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019897020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60778
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 12-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12.ALPHA.-HYDROXYPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8632QLR8C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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